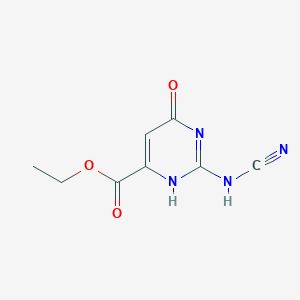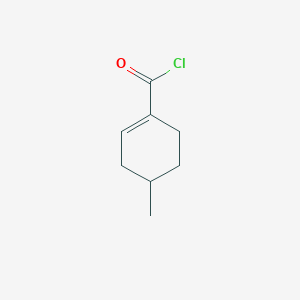
4-Methylcyclohex-1-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohex-1-ene-1-carbonyl chloride is a chemical compound with the formula C8H11ClO. It is commonly used in organic chemistry as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Methylcyclohex-1-ene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride. However, it has been shown to exhibit cytotoxicity in cancer cells, suggesting potential antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylcyclohex-1-ene-1-carbonyl chloride in lab experiments is its high reactivity, which allows for efficient synthesis of organic compounds. However, its cytotoxicity may limit its use in certain experiments, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research involving 4-Methylcyclohex-1-ene-1-carbonyl chloride. One potential direction is the synthesis of novel polymeric materials with improved properties for drug delivery and tissue engineering applications. Another direction is the synthesis of biologically active compounds with potential antitumor activity. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride.
Méthodes De Synthèse
The synthesis of 4-Methylcyclohex-1-ene-1-carbonyl chloride can be achieved through the reaction between 4-methylcyclohex-1-ene-1-carboxylic acid and thionyl chloride. The reaction takes place at room temperature and produces 4-Methylcyclohex-1-ene-1-carbonyl chloride as the main product.
Applications De Recherche Scientifique
4-Methylcyclohex-1-ene-1-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel polymeric materials, such as poly(urea-urethane)s, which have potential applications in drug delivery and tissue engineering. It has also been used in the synthesis of biologically active compounds, such as 4-methylcyclohex-1-ene-1-carbohydrazide, which has been shown to exhibit antitumor activity.
Propriétés
Numéro CAS |
111055-02-8 |
|---|---|
Nom du produit |
4-Methylcyclohex-1-ene-1-carbonyl chloride |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
4-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3 |
Clé InChI |
NBOFVHKWNGWEKW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)Cl |
SMILES canonique |
CC1CCC(=CC1)C(=O)Cl |
Synonymes |
1-Cyclohexene-1-carbonyl chloride, 4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



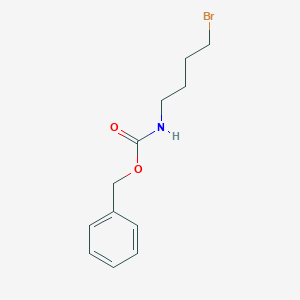
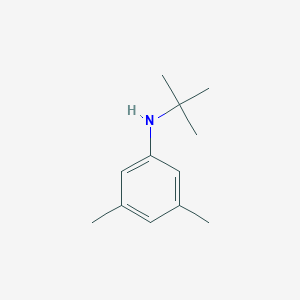
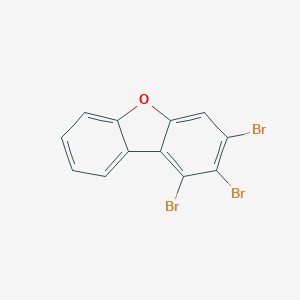
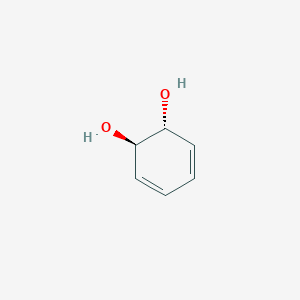
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
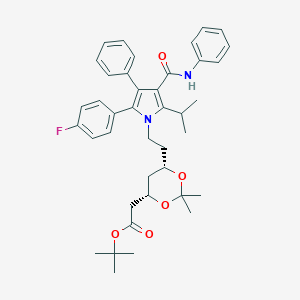
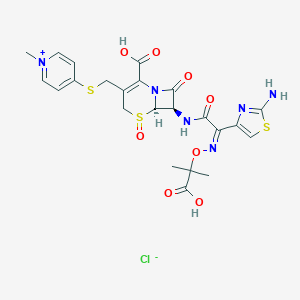
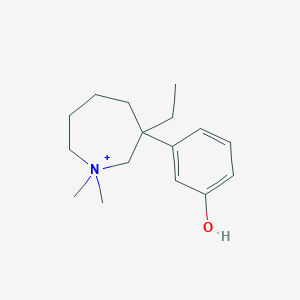
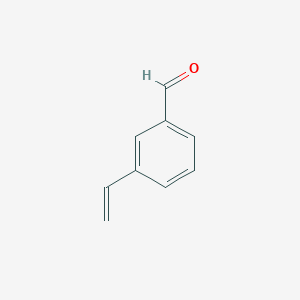

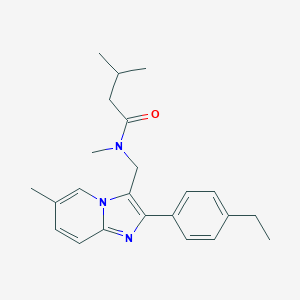
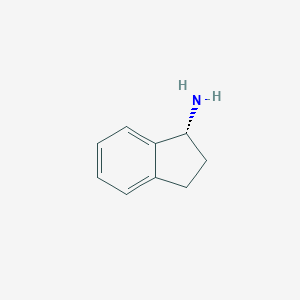
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
